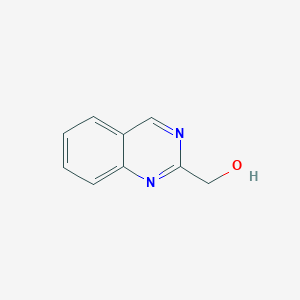

Quinazolin-2-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolin-2-ylmethanol is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a hydroxyl group at the 4-position and a methyl group at the alpha position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Quinazolin-2-ylmethanol can be achieved through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization and subsequent functionalization to introduce the hydroxyl and methyl groups. Another method involves the reaction of 2-aminobenzamide with aldehydes or ketones under acidic or basic conditions to form the quinazoline core, followed by hydroxylation and methylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Quinazolin-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, each with distinct biological and chemical properties .

Aplicaciones Científicas De Investigación

Pharmacological Activities

Quinazolin-2-ylmethanol exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. The following table summarizes its key pharmacological effects:

Case Studies and Research Findings

Research has highlighted several promising applications of this compound derivatives:

- Cancer Treatment : A study synthesized quinazoline derivatives with 1,2,3-triazole moieties that demonstrated potent anticancer activity against multiple cell lines, including MET-dependent cells. The compounds exhibited significant growth inhibition and apoptosis induction .

- Antimicrobial Activity : Various quinazolinone derivatives have been tested against multi-drug resistant strains of Mycobacterium tuberculosis, with some showing remarkable effectiveness. For instance, certain synthesized compounds displayed strong activity against resistant strains, indicating their potential as new anti-tuberculosis agents .

- Anticonvulsant Properties : Research has identified several quinazolinone derivatives that are effective against chemically induced seizures, positioning them as potential candidates for epilepsy treatment .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the condensation of appropriate precursors followed by functional group modifications to enhance biological activity. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with disease pathways:

- Kinase Inhibition : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. For example, compounds targeting MET and EGFR have shown promising results in preclinical studies .

- Enzyme Inhibition : Quinazolinone derivatives have been noted for their ability to inhibit enzymes involved in inflammation and metabolic processes, contributing to their therapeutic effects against conditions like diabetes and hypertension .

Mecanismo De Acción

Quinazolin-2-ylmethanol can be compared with other similar compounds, such as 4-methylquinazoline, quinazoline N-oxides, and dihydroquinazolines . While these compounds share a common quinazoline core, they differ in their functional groups and substitution patterns, which contribute to their unique chemical and biological properties. For example, 4-methylquinazoline lacks the hydroxyl group, which can significantly impact its reactivity and biological activity .

Comparación Con Compuestos Similares

- 4-Methylquinazoline

- Quinazoline N-oxides

- Dihydroquinazolines

- Quinazoline-triazole hybrids

Actividad Biológica

Quinazolin-2-ylmethanol is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, supported by data tables and findings from various studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the cyclization of anthranilic acid derivatives with urea. The general structure of quinazoline compounds includes a fused bicyclic system that contributes to their biological properties. The hydroxymethyl group at the 2-position is particularly significant for its activity.

Biological Activities

1. Anticancer Activity

Quinazoline derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : They often act as tyrosine kinase inhibitors (TKIs), targeting pathways critical for tumor growth. For instance, quinazolinone derivatives have been reported to inhibit EGFR and VEGFR-2, key players in cancer progression .

- Case Studies : In one study, quinazolinone derivatives exhibited IC50 values ranging from 0.35 µM to 3.20 µM against EGFR and VEGFR-2, demonstrating significant potency compared to established drugs like erlotinib (IC50 = 0.22 µM) and sorafenib (IC50 = 1.88 µM) .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Quinazolinone 11 | EGFR | 0.35 |

| Quinazolinone 13 | VEGFR-2 | 3.20 |

| Erlotinib | EGFR | 0.22 |

| Sorafenib | VEGFR-2 | 1.88 |

2. Antimicrobial Activity

Quinazoline derivatives also exhibit antimicrobial properties. Studies have shown that modifications at various positions on the quinazoline ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

- Research Findings : A series of quinazolinone derivatives were tested for their antimicrobial efficacy, with some compounds demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 18 |

3. Other Biological Activities

Beyond anticancer and antimicrobial effects, quinazoline derivatives have shown potential in other areas:

- Anti-inflammatory Properties : Certain analogues have been evaluated for their ability to inhibit COX enzymes, which are crucial in inflammatory processes .

- Cholinesterase Inhibition : Some studies indicate that quinazoline derivatives may serve as effective cholinesterase inhibitors, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is heavily influenced by their chemical structure:

- Substituents : The presence of hydroxyl or methoxy groups at specific positions on the quinazoline ring can significantly enhance anticancer potency.

- Hybridization : Combining quinazoline with other scaffolds (e.g., triazole or indole) has led to the development of hybrid compounds exhibiting improved biological profiles .

Propiedades

IUPAC Name |

quinazolin-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-5,12H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNBLSVLSJYVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.